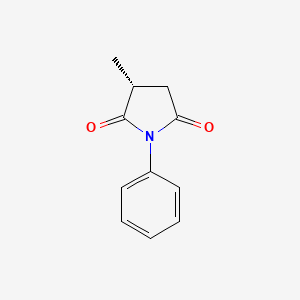
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol is an organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
The synthesis of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol typically involves the reaction of 2-hydroxybenzaldehyde with 2-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the benzodioxin ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the benzodioxin ring. Common reagents include halogens and alkylating agents.
Aplicaciones Científicas De Investigación
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol can be compared with other similar compounds such as:
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring but lacks the pyridine ring, making it less versatile in terms of biological activity.
Pyrazolo[3,4-d]pyrimidine: This compound has a similar heterocyclic structure but with different functional groups, leading to distinct chemical and biological properties.
3-pyridin-4-yl-2,4-dihydro-indeno[1,2-c]pyrazole: This compound features a pyridine ring fused with an indeno-pyrazole ring, offering unique applications in medicinal chemistry.
Propiedades
Número CAS |
103681-70-5 |
|---|---|
Fórmula molecular |
C13H11NO3 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol |
InChI |
InChI=1S/C13H11NO3/c15-13(12-7-3-4-8-14-12)9-16-10-5-1-2-6-11(10)17-13/h1-8,15H,9H2 |
Clave InChI |
UQBAZSZCNIKUNS-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)(C3=CC=CC=N3)O |
Solubilidad |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)
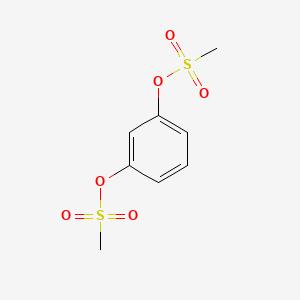
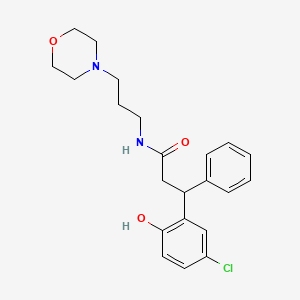
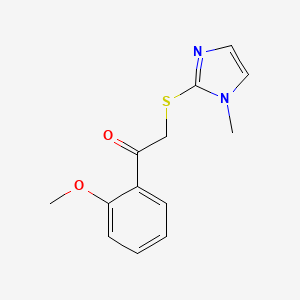
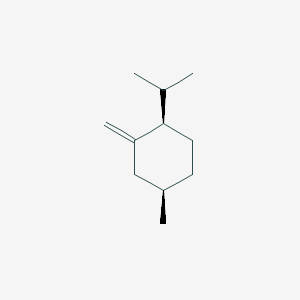
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)

![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)
